

bezuclastinib breakthrough therapy designation clinical significance

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Compound Focus: Bezuclastinib

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Clinical Trial Data Summary

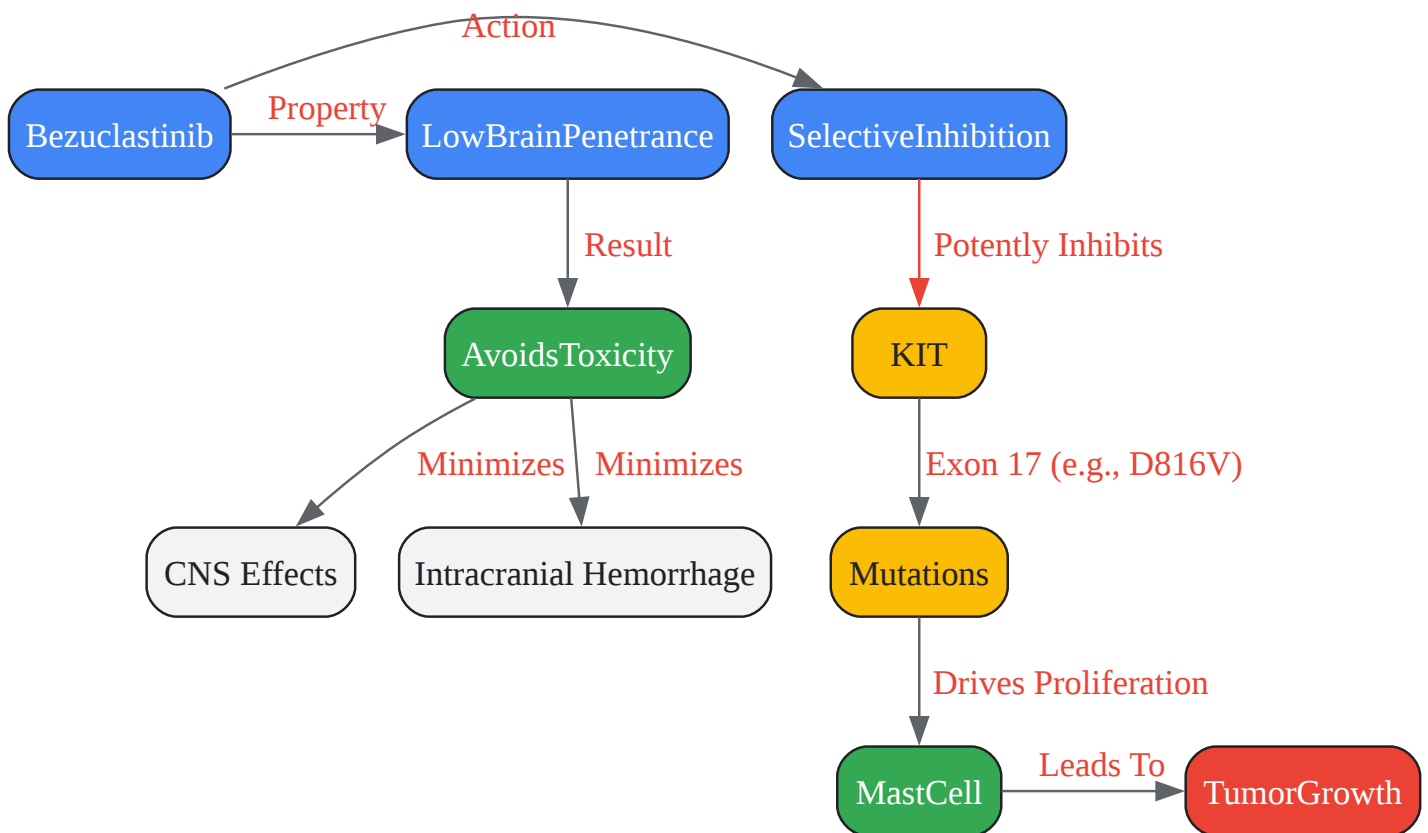
Trial / Indication	Key Efficacy Endpoints	Key Safety Findings
<p> SUMMIT (Phase 2) NonAdvanced Systemic Mastocytosis (NonAdvSM) [1] [2] • Achieved statistical significance across all primary & key secondary endpoints [3] • 87.4% of patients achieved $\geq 50\%$ reduction in serum tryptase [1] • Mean reduction in Total Symptom Score (TSS): 24.3 points (vs. 15.4 with placebo) [1] • Most TEAEs were low-grade; common AEs: hair color change (69.5%), altered taste (23.7%), nausea (22%) [1] • Grade 3+ ALT/AST elevations: 5.9% (all resolved) [1] • No reports of cognitive impairment or bleeding [2] PEAK (Phase 3) GIST (2nd-line, imatinib-resistant/intolerant) [4] [5] [6] • Median PFS: 16.5 months (vs. 9.2 months with sunitinib alone; HR=0.50) [4] [5] • Objective Response Rate (ORR): 46% (vs. 26% with sunitinib alone) [4] [5] • Common Grade 3+ TEAEs: hypertension (29.4%), neutropenia (15.2%), ALT/AST increase (10.8%) [4] • Hepatic AEs were predominantly transient, manageable lab abnormalities [4] • Treatment discontinuation due to TRAEs: 7.4% (combination) vs. 3.8% (sunitinib alone) [4] APEX (Phase 2) Advanced Systemic Mastocytosis (AdvSM) [7] • ORR (mIWG criteria): 52% (83% for 100 mg BID cohort) [7] • ORR (PPR criteria): 88% (100% for 100 mg BID cohort) [7] • 94% of patients achieved $\geq 50\%$ reduction in serum tryptase [7] • Majority of hematological AEs were low grade and reversible [7] • No new treatment-related serious AEs or discontinuations reported since a 2023 update [7] </p>		

Mechanism of Action and Differentiation

Bezuclastinib is an orally administered, highly selective tyrosine kinase inhibitor (TKI) designed to potently inhibit key driver mutations in the **KIT gene**, most notably the **KIT D816V** mutation [8]. This mutation is responsible for driving Systemic Mastocytosis [8]. Its design aims to avoid inhibiting closely related kinases like **PDGFR α** , **PDGFR β** , and **CSF1R**, which are associated with clinical liabilities such as central nervous system (CNS) effects and intracranial hemorrhage seen with other, less selective inhibitors [8].

A key differentiator of **bezuclastinib** is its **low brain penetration** observed in preclinical studies [8]. This property potentially allows for potent KIT D816V inhibition while avoiding CNS-related adverse events, such as cognitive impairment and intracranial hemorrhage, which have been significant challenges with other agents like avapritinib [8] [2].

The following diagram illustrates the targeted mechanism of **bezuclastinib** and its key differentiators.



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Detailed Experimental Protocols

For the researcher and scientist audience, here is a detailed breakdown of the methodologies used in the key clinical trials cited.

SUMMIT Trial (Phase 2, NonAdvSM) Protocol Details [1] [2]:

- **Study Design:** A randomized, double-blind, placebo-controlled, global, multicenter Phase 2 trial.
- **Patient Population:** Adults with nonadvanced SM (Indolent SM, Bone Marrow Mastocytosis, or Smoldering SM) based on WHO classification, with moderate to severe symptoms despite at least two anti-mediator therapies.
- **Intervention:** In Part 2 of the trial, patients were randomized to receive either **bezuclastinib** (at the optimal dose selected from Part 1, which was **100 mg once daily**) plus Best Supportive Care (BSC), or matching placebo plus BSC [1] [2].
- **Primary Endpoint:** The primary efficacy endpoint was the mean change from baseline in the **Mastocytosis Symptom Assessment Form (MS2D2) Total Symptom Score (TSS)** [1].
- **Key Secondary Endpoints:** Included the proportion of patients achieving a **≥50% reduction in serum tryptase** from baseline, and changes in quality of life measured by the **Mastocytosis Quality of Life (MC-QoL) questionnaire** [1] [2].

PEAK Trial (Phase 3, GIST) Protocol Details [4] [5] [6]:

- **Study Design:** A global, randomized, open-label, multicenter Phase 3 trial.
- **Patient Population:** Patients with locally advanced, unresectable, or metastatic GIST who were resistant or intolerant to first-line imatinib therapy.
- **Intervention:** Patients were randomized **1:1** to receive either:
 - **Experimental Arm: Bezuclastinib (600 mg) + Sunitinib (37.5 mg)**, both administered orally once daily.
 - **Control Arm: Sunitinib (37.5 mg) monotherapy** once daily (the standard of care) [5] [6].
- **Primary Endpoint: Progression-Free Survival (PFS)** as assessed by Blinded Independent Central Review (BICR) [4].
- **Key Secondary Endpoints:** Included **Objective Response Rate (ORR)**, Overall Survival (OS), Disease Control Rate (DCR), and safety [4] [5].

Conclusion and Regulatory Status

The BTM for NonAdvSM and the robust Phase 3 data in GIST position **bezuclastinib** as a potential best-in-class and practice-changing therapy.

- **Regulatory Pathways:** Cogent Biosciences is on track to submit its first **New Drug Application (NDA) for bezuclastinib in NonAdvSM by the end of 2025** [3]. The BTM makes this application eligible for **Priority Review** [3]. Furthermore, an **NDA submission for GIST is planned for the first half of 2026** [4] [5].
- **Clinical Significance:** If approved, **bezuclastinib** would address a high unmet need. In **NonAdvSM**, it offers a potent and targeted option for patients with no approved standard of care, backed by significant symptom and biomarker improvement [3] [1]. In **second-line GIST**, the combination with sunitinib represents the first major therapeutic advance in nearly two decades, poised to become the new standard of care by more than doubling the median PFS benefit [4] [9].

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